molecular formula C10H10O B156468 trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 CAS No. 130208-38-7

trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4

Cat. No. B156468
M. Wt: 150.21 g/mol
InChI Key: BWHOZHOGCMHOBV-UGHRQIHESA-N
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Description

Trans-4-Phenyl-3-buten-2-one, also known as benzylideneacetone, is a compound used in various synthetic preparations . It is a substrate for glutathione transferase and reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . It acts as an inhibitor of the enzyme phospholipase A2 (EC 3.1.1.4) of insects like the diamondback moth .


Synthesis Analysis

Trans-4-Phenyl-3-buten-2-one forms trans-4-(4-hydroxyphenyl)-3-buten-2-one (4-OH-PBO) as a metabolite when incubated with liver microsomes of untreated rats in the presence of NADPH .


Molecular Structure Analysis

The linear formula of trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 is C6H5CH=CDCOCD3 . The molecular weight is 150.21 .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, trans-4-Phenyl-3-buten-2-one forms trans-4-(4-hydroxyphenyl)-3-buten-2-one (4-OH-PBO) as a metabolite when incubated with liver microsomes of untreated rats in the presence of NADPH .


Physical And Chemical Properties Analysis

Trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 has a boiling point of 260-262°C and a melting point of 39-42°C . It is freely soluble in alcohol, benzene, chloroform, and diethyl ether, but only very slightly soluble in petroleum ether and water .

Safety And Hazards

Trans-4-Phenyl-3-buten-2-one can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

properties

IUPAC Name

(E)-1,1,1,3-tetradeuterio-4-phenylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+/i1D3,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHOZHOGCMHOBV-UGHRQIHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C\C1=CC=CC=C1)/C(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584113
Record name (3E)-4-Phenyl(1,1,1,3-~2~H_4_)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4

CAS RN

130208-38-7
Record name (3E)-4-Phenyl(1,1,1,3-~2~H_4_)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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